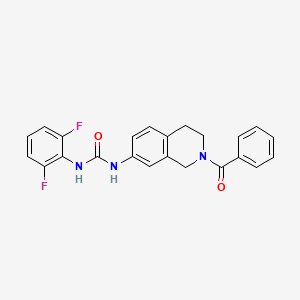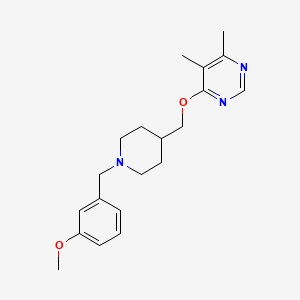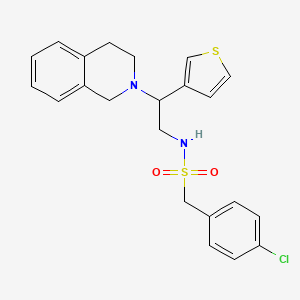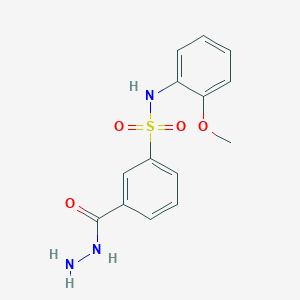
1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2,6-difluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2,6-difluorophenyl)urea, also known as BCTIU, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Applications
The tetrahydroisoquinoline moiety is a core structure in many biologically active molecules, both natural and synthetic, with potential as pharmaceutical agents. Research has explored the synthesis of tetrahydroisoquinoline derivatives, showcasing their antitumor and antimicrobial activities. For instance, substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized as anticancer agents, demonstrating potent cytotoxicity against breast cancer cell lines, suggesting their promise in anticancer drug development (Redda, Gangapuram, & Ardley, 2010).
Chemical Synthesis Techniques
Advancements in synthetic methodologies have enabled the construction of the 3,4-dihydroisoquinolinone skeleton, a key structure for isoquinoline alkaloids. These synthetic approaches contribute to the broader field of medicinal chemistry by facilitating the creation of novel compounds with potential biological activities (Mujde, Özcan, & Balci, 2011).
Biological Evaluation of Derivatives
Novel urea and bis-urea derivatives of primaquine, with hydroxyphenyl or halogenphenyl substituents, have been synthesized and biologically evaluated. These compounds exhibit significant antiproliferative effects against various cancer cell lines, highlighting their potential in therapeutic applications. For example, certain derivatives showed pronounced activity against breast carcinoma cells, underscoring their potential as leads in drug development for cancer treatment (Perković et al., 2016).
Antimicrobial and Antifungal Activities
The synthesis and biological evaluation of new pyrido quinazolones have been explored, with some derivatives demonstrating antibacterial and antifungal activities. This research contributes to the discovery of new agents that could be developed into treatments for microbial infections (Singh & Pandey, 2006).
Eigenschaften
IUPAC Name |
1-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(2,6-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N3O2/c24-19-7-4-8-20(25)21(19)27-23(30)26-18-10-9-15-11-12-28(14-17(15)13-18)22(29)16-5-2-1-3-6-16/h1-10,13H,11-12,14H2,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMOBHAXUNJATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)NC3=C(C=CC=C3F)F)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2757011.png)
![4-[(E)-2-(4-nitrophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2757012.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2757017.png)
![(Z)-8-(2-morpholinoethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2757018.png)

![2-(7-Butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetonitrile](/img/structure/B2757021.png)

![2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B2757023.png)
![N-[3-(4-morpholinyl)propyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B2757024.png)
![{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2757025.png)